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Executive Summary

Z(OMe)-N3 (4-Methoxybenzyloxycarbonyl azide) is a specialized acylating reagent used
primarily in organic synthesis and peptide chemistry to introduce the 4-
Methoxybenzyloxycarbonyl (Moz or PMZ) protecting group onto amines.

Unlike the standard Benzyloxycarbonyl (Cbz or Z) group, which requires strong acid
(HBr/AcOH) or hydrogenolysis for removal, the Z(OMe) group is engineered to be acid-labile.[1]
It can be cleaved by Trifluoroacetic acid (TFA), making it chemically similar to the Boc group
regarding deprotection, but with the solubility and crystallization characteristics of a benzyl
carbamate. This guide details its physicochemical properties, mechanistic behavior, and
experimental protocols.

Chemical Profile & Properties[2][3][4][5][6][7]

The reagent is an azidoformate, characterized by the presence of an azide group attached to a
carbonyl. This structure imparts high reactivity towards nucleophiles but also necessitates strict
safety protocols due to thermal instability.
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ble 1: Physicochemical Specificati

Property Specification

Chemical Name 4-Methoxybenzyloxycarbonyl azide

Moz-N3, pMZ-N3, 4-Methoxybenzyl

Synonyms
ynony azidoformate

CAS Number 25474-85-5

Molecular Formula

Molecular Weight 207.19 g/mol
Physical State Crystalline solid or powder (often off-white)
Melting Point 30-32 °C

- 2-8 °C (Refrigerate); Protect from light and
Storage Conditions )
moisture

Potential explosion hazard (Azide); Toxic

Hazards (releases

upon reaction)

Mechanistic Principles

The utility of Z(OMe)-N3 lies in its ability to transfer the methoxybenzyloxycarbonyl fragment to
a nucleophilic amine. The reaction proceeds via a nucleophilic substitution at the carbonyl
center, displacing the azide anion (

).
Reaction Mechanism

Upon attack by a primary or secondary amine (

), the tetrahedral intermediate collapses to release the azide ion. In the presence of a proton
source (or during workup), this forms hydrazoic acid (

), which must be neutralized.
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Figure 1: Mechanism of amine protection using Z(OMe)-N3. Note the generation of HN3
byproduct.

Strategic Applications & Orthogonality

The Z(OMe) group occupies a unique "middle ground” in protecting group strategy. It combines
the hydrogenolysis susceptibility of the Z group with the acid lability of the Boc group.

Orthogonality Matrix

This dual susceptibility allows Z(OMe) to be used in orthogonal schemes where a third group
(like Fmoc) is removed by base, or where differential acid sensitivity is required.

] Removed By Removed By .
Protecting Group ) Stability to TFA
(Primary) (Secondary)
Boc TFA (Rapid) Heat Unstable
Z (Chz) HBr / AcOH Stable
Z(OMe) (Moz) TFA (Moderate) Unstable
Fmoc Piperidine (Base) - Stable
Why use Z(OMe)?

» Crystallinity: Moz-protected amino acids often crystallize better than their Boc counterparts,
simplifying purification.

e Tuned Acid Sensitivity: While cleaved by TFA, it is generally more stable than the highly
sensitive Bpoc group, offering a controlled deprotection window.
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Orthogonality to Z: In complex syntheses, Z(OMe) can be removed by acid while leaving a
standard Z group intact (though this requires careful control, as Z is not infinitely stable to
strong acids).

Substrate with

Moz, Z, and Fmoc Groups

Treat with TFA Hydrogenolysis (H2/Pd) Piperidine (Base)

Non-selective for Moz/Z

Moz Cleaved Moz & Z Cleaved Fmoc Cleaved
(Z & Fmoc Intact) (Fmoc Intact) (Moz & Z Intact)

Click to download full resolution via product page

Figure 2: Orthogonality decision tree for Z(OMe) in the presence of other common protecting

groups.

Experimental Protocols
General Procedure for N-Protection

Objective: Protection of a primary amine using Z(OMe)-N3.

Reagents:

Amine substrate (1.0 equiv)

Z(OMe)-N3 (1.1 equiv)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 equiv)

Solvent: Dioxane/Water (1:1) or THF.
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Protocol:

» Dissolution: Dissolve the amine substrate in the chosen solvent system (e.g.,
Dioxane/Water).

o Base Addition: Add the base (TEA) to the solution. Ensure pH is basic (~pH 8-9).

o Reagent Addition: Cool the mixture to 0 °C. Slowly add Z(OMe)-N3 (dissolved in a minimal
amount of dioxane if solid) dropwise.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—12 hours. Monitor by
TLC (disappearance of amine).

o Workup (Critical for Safety):
o Concentrate the organic solvent under reduced pressure.
o Dilute the aqueous residue with Ethyl Acetate.
o Wash: Wash with 5%

, water, and brine. Note: Avoid acidic washes initially if the product is acid-sensitive,
though Moz is stable to dilute weak acids during brief workups.

o Dry over
and concentrate.

 Purification: Recrystallize (preferred) or purify via silica gel chromatography.

Deprotection Protocol (Acidolysis)

Objective: Removal of the Z(OMe) group using TFA.
Protocol:

o Dissolve the Moz-protected compound in Dichloromethane (DCM).
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e Add Trifluoroacetic acid (TFA) to a final concentration of 10-50% (v/v), depending on
substrate sensitivity.

e Add a scavenger (e.g., anisole or thioanisole) if the substrate contains sensitive residues
(Trp, Met) to capture the methoxybenzyl carbocation.

e Stir at room temperature for 30—60 minutes.

o Evaporate volatiles and precipitate the amine salt with cold diethyl ether.
Safety & Handling (Critical)

1. Explosion Hazard: Azidoformates (

) are high-energy compounds. While Z(OMe)-N3 is generally stable at low temperatures, it
should never be distilled or heated near its decomposition point. Store strictly at 2-8 °C.

2. Toxicity (

): The reaction releases the azide ion, which can protonate to form Hydrazoic Acid (

).
is highly toxic (comparable to HCN) and volatile.

e Engineering Control: Always perform reactions in a well-ventilated fume hood.

o Waste Disposal: Do not pour azide solutions into metal drains (forms explosive metal
azides). Quench azide waste with 10% sodium nitrite (

) and sulfuric acid or a specific commercial azide quenching kit before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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